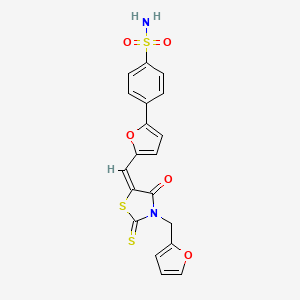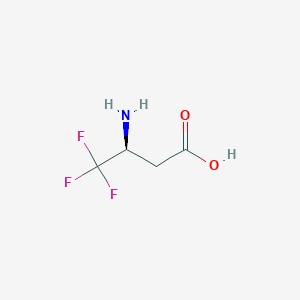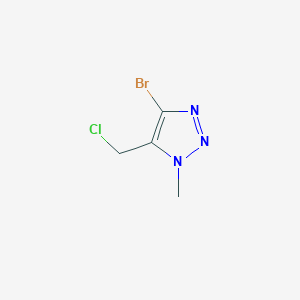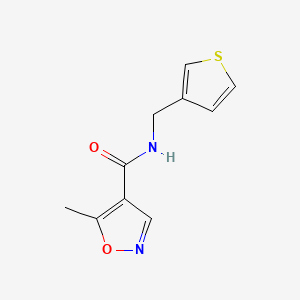![molecular formula C21H18O8 B2787270 Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxochromen-7-yloxy}acetate CAS No. 858766-15-1](/img/structure/B2787270.png)
Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxochromen-7-yloxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxochromen-7-yloxy}acetate is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex process that involves several steps, and it has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
Target of Action
It’s known that methyl vanillic acid, a component of this compound, can activate theWnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and migration.
Mode of Action
Based on its structural similarity to methyl vanillic acid, it may interact with the wnt/β-catenin signaling pathway . This interaction could lead to the activation of the pathway, resulting in the induction of osteogenic differentiation .
Biochemical Pathways
The compound is likely to affect the Wnt/β-catenin signaling pathway . This pathway is crucial for various cellular processes, including cell growth, differentiation, and migration. Activation of this pathway can lead to osteogenic differentiation, which is the process by which stem cells develop into bone tissue .
Result of Action
The activation of the Wnt/β-catenin signaling pathway by this compound could lead to the induction of osteogenic differentiation . This means that the compound could potentially be used in the treatment of conditions that require the formation of new bone tissue, such as fractures or osteoporosis .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxochromen-7-yloxy}acetate has several advantages for lab experiments. It is a potent anticancer agent that exhibits activity against several types of cancer cells. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to its use in lab experiments. It may exhibit cytotoxicity towards normal cells, which can limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret research findings.
Direcciones Futuras
There are several future directions for research involving Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxochromen-7-yloxy}acetate. One direction is to further explore its potential as an anticancer agent. This could involve investigating its activity against additional types of cancer cells, as well as its potential synergistic effects with other anticancer agents. Another direction is to investigate its potential as a treatment for other diseases, such as inflammatory diseases and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which could help to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxochromen-7-yloxy}acetate involves several steps. The first step involves the reaction of phenoxyacetic acid with acetic anhydride to form phenoxyacetic anhydride. This is followed by the reaction of phenoxyacetic anhydride with 4-hydroxy-6-methyl-2H-pyran-2-one to form 3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxochromen-7-yl acetate. Finally, the compound is methylated using dimethyl sulfate to form Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxochromen-7-yloxy}acetate.
Aplicaciones Científicas De Investigación
Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxochromen-7-yloxy}acetate has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
methyl 4-[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-12-20(29-14-6-4-13(5-7-14)21(24)26-3)19(23)16-9-8-15(10-17(16)28-12)27-11-18(22)25-2/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJLGLLFCMXQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B2787191.png)
![methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2787192.png)
![1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2787193.png)
![2-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2787195.png)


![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine](/img/structure/B2787199.png)
![4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B2787201.png)

![2-(2-chlorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787205.png)
![N-(2,4-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787206.png)
![4-chloro-N-[2-({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2787208.png)
![3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2787209.png)